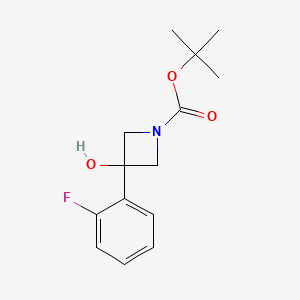

叔丁基3-(2-氟苯基)-3-羟基吖啶-1-羧酸酯

描述

The compound “tert-butyl (2-fluorophenyl)carbamate” is similar to the one you’re asking about . It has a molecular formula of C11H14FNO2 .

Molecular Structure Analysis

The molecular structure of “tert-butyl (2-fluorophenyl)carbamate” is planar with a minor bend around the C-B bond .Chemical Reactions Analysis

A study on the reaction of various hydroxyl-terminated polybutadiene (HTPB) end-groups with three different monoisocyanates (2-fluorophenyl isocyanate, phenyl isocyanate, and tert-butyl isocyanate) revealed different reactivity rates .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl (2-fluorophenyl)carbamate” include a molecular formula of C11H14FNO2, an average mass of 211.233 Da, and a monoisotopic mass of 211.100861 Da .科学研究应用

化学合成和表征

叔丁基3-(2-氟苯基)-3-羟基氮杂环丁烷-1-羧酸酯在化学合成和表征领域中得到应用。例如,Sanjeevarayappa等人(2015年)的一项研究重点合成了一种类似化合物,叔丁基4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯,该化合物通过光谱技术和X射线衍射研究进行了表征(Sanjeevarayappa等人,2015年)。此外,各种相关羧酸衍生物的合成已被探索用于潜在的抗菌活性,正如Song等人(2009年)的工作中所述(Song等人,2009年)。

药理研究

在药理学领域,叔丁基氮杂环丁烷化合物的衍生物因其潜在的抗菌和消除生物膜的特性而受到研究。Kotb等人(2019年)的一项研究发现了一种具有3-羟基氮杂环丁烷侧链的化合物,该化合物对包括耐万古霉素菌株在内的各种细菌菌株表现出有希望的活性(Kotb等人,2019年)。

药物化学和药物开发

该化合物的衍生物在药物化学中具有重要意义,尤其是在药物开发中间体的合成中。例如,杨(2010年)关于使用1-(叔丁基)-3-羟基氮杂环丁烷合成药物中间体的研究突出了其在该领域的意义(杨,2010年)。此外,Van Hende等人(2009年)讨论了新型环状氟代β-氨基酸的合成,展示了氮杂环丁烷衍生物在合成用于药物的新型化合物方面的多功能性(Van Hende等人,2009年)。

放射性药物和成像

此外,叔丁基氮杂环丁烷衍生物在放射性药物和成像中也有应用。例如,Sadeghzadeh等人(2019年)描述了新型放射性标记单羧酸转运蛋白抑制剂的开发和放射合成,该抑制剂使用氟代类似物进行PET成像(Sadeghzadeh等人,2019年)。

属性

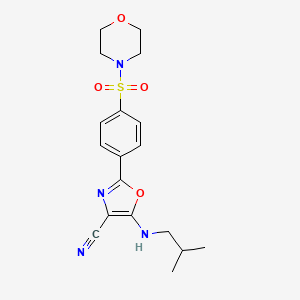

IUPAC Name |

tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-6-4-5-7-11(10)15/h4-7,18H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIZRDYXAXLHSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

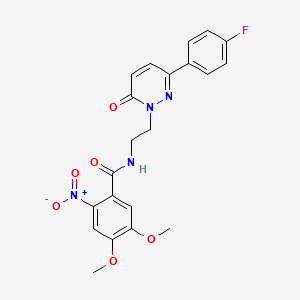

![(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2845129.png)

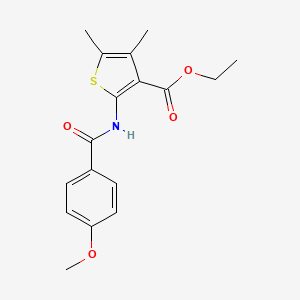

![3'-(3,5-Dimethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2845133.png)

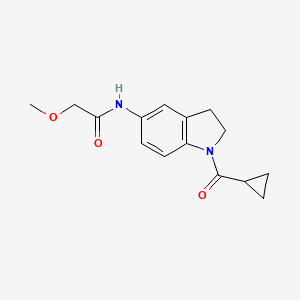

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2845140.png)

![2-[(2,2,2-Trifluoroethyl)amino]benzoic acid](/img/structure/B2845146.png)